Magnesium didocosanoate

Description

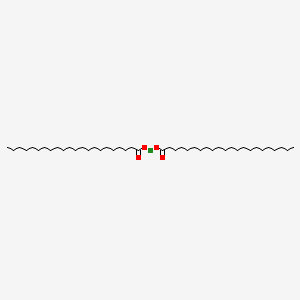

Magnesium didocosanoate (CAS 43168-33-8), also known as magnesium behenate, is a magnesium salt of docosanoic acid (behenic acid) with the chemical formula C₄₄H₈₆MgO₄ . It is synthesized via the reaction of docosanoic acid with magnesium hydroxide or magnesium oxide under controlled heating . This compound is characterized by its high melting point and strong hydrophobicity, making it ideal for applications requiring thermal stability and moisture resistance. Key uses include:

- Pharmaceuticals: As a drug delivery agent in lipid-based formulations (e.g., liposomes) to enhance solubility and bioavailability .

- Cosmetics: As a texture-enhancing agent in creams and lotions .

- Materials Science: As an additive in biodegradable polymers to improve mechanical strength .

Properties

IUPAC Name |

magnesium;docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H44O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQVOBQZMOXRAL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H86MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195756 | |

| Record name | Magnesium didocosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

703.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43168-33-8 | |

| Record name | Magnesium didocosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043168338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium didocosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium didocosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium didocosanoate can be synthesized through the reaction of docosanoic acid with magnesium hydroxide or magnesium oxide. The reaction typically involves heating the mixture to facilitate the formation of the magnesium salt. The general reaction is as follows:

2 C22H44O2+Mg(OH)2→Mg(C22H43O2)2+2H2O

In this reaction, docosanoic acid (C22H44O2) reacts with magnesium hydroxide (Mg(OH)2) to form this compound (Mg(C22H43O2)2) and water (H2O).

Industrial Production Methods

Industrial production of this compound often involves the use of high-purity docosanoic acid and magnesium oxide. The reactants are mixed and heated in a controlled environment to ensure complete reaction and high yield. The product is then purified through recrystallization or other suitable methods to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Magnesium didocosanoate primarily undergoes reactions typical of carboxylate salts. These include:

Substitution Reactions: Where the magnesium ion can be replaced by other metal ions.

Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form docosanoic acid and magnesium hydroxide.

Common Reagents and Conditions

Acids: Strong acids like hydrochloric acid can hydrolyze this compound.

Bases: Strong bases like sodium hydroxide can also cause hydrolysis.

Major Products

Docosanoic Acid: Formed during hydrolysis.

Magnesium Hydroxide: Also formed during hydrolysis.

Scientific Research Applications

Chemical Properties and Structure

Magnesium didocosanoate is represented by the chemical formula and has a molecular weight of approximately 710.14 g/mol. Its structural characteristics contribute to its functionality in different applications, particularly in stabilizing emulsions and serving as a surfactant.

Pharmaceutical Applications

1.1. Drug Delivery Systems

This compound has been studied for its role in drug delivery systems due to its surfactant properties. It can enhance the solubility and bioavailability of poorly soluble drugs by forming micelles or liposomes, which facilitate the transport of therapeutic agents across biological membranes.

1.2. Nutritional Supplements

Research indicates that magnesium compounds play a crucial role in various metabolic processes, including energy production and muscle function. This compound may be utilized in dietary supplements aimed at addressing magnesium deficiency, which is linked to numerous health issues such as cardiovascular diseases and metabolic disorders .

Cosmetic and Personal Care Products

This compound is also explored for use in cosmetic formulations due to its emollient properties. It can improve the texture and stability of creams and lotions, providing a smooth application while enhancing skin hydration .

Material Science Applications

3.1. Emulsifiers in Food Industry

In the food industry, this compound serves as an emulsifier, stabilizing oil-in-water emulsions which are essential for products like salad dressings and sauces. Its ability to reduce surface tension allows for better mixing of ingredients, thereby improving product consistency .

3.2. Biodegradable Polymers

The compound is being investigated for use in biodegradable polymer formulations. By incorporating this compound into polymer matrices, researchers aim to enhance the mechanical properties and degradation rates of these materials, making them more environmentally friendly .

Case Study 1: Drug Delivery Enhancement

A study published in Nutrients explored the use of magnesium salts in drug formulations aimed at enhancing bioavailability. The incorporation of this compound showed significant improvements in solubility profiles when tested with various hydrophobic drugs .

Case Study 2: Skin Hydration Improvement

Research conducted on topical formulations containing this compound demonstrated improved skin hydration levels compared to control groups without the compound. This suggests potential benefits for dermatological applications .

| Application Area | Specific Use | Findings/Benefits |

|---|---|---|

| Pharmaceutical | Drug delivery systems | Enhanced solubility and bioavailability |

| Nutritional Supplements | Addressing magnesium deficiency | Supports metabolic processes |

| Cosmetics | Emollient in creams | Improves texture and hydration |

| Food Industry | Emulsifier for dressings | Stabilizes oil-in-water emulsions |

| Material Science | Biodegradable polymers | Enhances mechanical properties |

Mechanism of Action

The mechanism by which magnesium didocosanoate exerts its effects is primarily through its interaction with hydrophobic surfaces and its ability to form stable complexes with other molecules. The magnesium ion can coordinate with various functional groups, enhancing the stability and efficacy of formulations in which it is used.

Comparison with Similar Compounds

Magnesium Stearate (C₃₆H₇₀MgO₄) and Magnesium Palmitate (C₃₂H₆₂MgO₄)

Magnesium stearate and palmitate are magnesium salts of shorter-chain fatty acids (stearic acid, C18; palmitic acid, C16). Compared to magnesium didocosanoate (C22 chain):

- Chain Length and Physical Properties: The longer C22 chain in this compound increases its melting point (>150°C vs. ~120°C for stearate) and hydrophobicity, making it superior in moisture-sensitive formulations .

- Applications: While magnesium stearate is widely used as a tablet lubricant, this compound’s enhanced stability suits high-temperature processes, such as polymer manufacturing .

Zinc Didocosanoate (C₄₄H₈₆O₄Zn)

Zinc didocosanoate (CAS 16529-65-0) shares the same fatty acid backbone but replaces magnesium with zinc. Key differences include:

- Chemical Reactivity : Zinc’s Lewis acidity enables catalytic applications (e.g., corrosion inhibition), whereas magnesium’s biocompatibility favors pharmaceutical uses .

- Biological Role: Zinc derivatives are studied for enzyme regulation and antimicrobial properties, while this compound focuses on nutrient supplementation and drug delivery .

2-Hydroxypropane-1,3-diyl Didocosanoate (C₄₇H₉₂O₅)

This ester derivative (CAS 94201-62-4) lacks a metal ion, resulting in distinct properties:

- Molecular Weight and Solubility: With a higher molecular weight (737.23 g/mol vs. 691.28 g/mol for this compound), it is more lipophilic and serves as an emulsifier in food and cosmetics .

- Thermal Stability: Unlike this compound, it decomposes at lower temperatures, limiting high-temperature industrial applications .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Functional Comparison

| Property | This compound | Magnesium Stearate | Zinc Didocosanoate |

|---|---|---|---|

| Hydrophobicity | High | Moderate | High |

| Thermal Stability | Excellent | Moderate | Moderate |

| Biocompatibility | High | High | Low |

| Industrial Use | Polymers, cosmetics | Pharmaceuticals | Lubricants |

Biological Activity

Magnesium didocosanoate, with the chemical formula C44H86MgO4, is a magnesium salt of didocosanoic acid. This compound has garnered attention for its potential biological activities, particularly in relation to its role as a magnesium source and its applications in various fields such as pharmaceuticals and nutrition. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

This compound's biological activity primarily stems from the properties of magnesium ions (Mg²⁺). Magnesium is crucial for numerous physiological processes:

- Enzymatic Reactions : Magnesium acts as a cofactor for over 300 enzymatic reactions, including those involved in ATP metabolism, DNA and RNA synthesis, and cellular signaling pathways .

- Calcium Regulation : It plays a significant role in calcium homeostasis, influencing muscle contraction and neurotransmitter release .

- Cell Membrane Stability : Magnesium ions contribute to the stabilization of cell membranes and are involved in membrane transport processes .

2. Biological Effects

The biological effects of this compound can be categorized into several key areas:

2.1. Cardiovascular Health

Magnesium is known to have a protective effect on cardiovascular health by:

- Acting as a natural calcium channel blocker, which helps regulate heart rhythm and blood pressure .

- Reducing systemic inflammation markers such as C-reactive protein (CRP), which is associated with cardiovascular diseases .

2.2. Neurological Function

Research indicates that magnesium deficiency can lead to increased excitability in the central nervous system:

- This compound may help mitigate conditions like migraines and anxiety by stabilizing neuronal activity and enhancing neurotransmitter function .

2.3. Musculoskeletal System

Magnesium plays a vital role in bone health:

- Studies suggest that adequate magnesium levels correlate with higher bone mineral density (BMD) and lower risk of osteoporosis, particularly in postmenopausal women .

3. Research Findings and Case Studies

Several studies have investigated the effects of magnesium supplementation, including this compound:

4. Safety and Toxicity

This compound is generally considered safe when used appropriately. However, excessive magnesium intake can lead to adverse effects such as diarrhea, nausea, and abdominal cramping . It is essential to monitor serum magnesium levels in individuals at risk of hypermagnesemia.

5. Conclusion

This compound exhibits significant biological activity through its role as a source of magnesium ions, impacting various physiological functions such as cardiovascular health, neurological stability, and musculoskeletal integrity. Ongoing research continues to elucidate its potential therapeutic applications, particularly in managing chronic diseases associated with magnesium deficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.